1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one
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Overview
Description
1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[55]undecan-2-yl]prop-2-en-1-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one involves multiple steps, typically starting with the formation of the spiro ring system. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Compared to other spiro compounds, 1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one is unique due to its trifluoromethyl group and oxa-azaspiro ring system. Similar compounds include:
Spiro[5.5]undecane derivatives: These compounds share the spiro ring system but differ in their substituents.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds have similar ring structures but different functional groups.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO2/c1-2-11(18)17-6-3-10(13(14,15)16)12(9-17)4-7-19-8-5-12/h2,10H,1,3-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAKYPVBNSEIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C2(C1)CCOCC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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